molecular formula C10H19Cl2N3O B2901269 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride CAS No. 2059917-76-7

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride

Cat. No.: B2901269
CAS No.: 2059917-76-7
M. Wt: 268.18
InChI Key: XZGCJZDDRTWPQV-DBEJOZALSA-N
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Description

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxane) ring substituted with a 1-methylimidazole group at the 2-position and an aminomethyl group at the 3-position. The compound exists as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-5-4-12-10(13)9-8(7-11)3-2-6-14-9;;/h4-5,8-9H,2-3,6-7,11H2,1H3;2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCJZDDRTWPQV-DBEJOZALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCCO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Synthesis

The 1-methylimidazole moiety is typically synthesized via the Debus-Radziszewski reaction, which involves cyclocondensation of glyoxal, ammonia, and a methylamine derivative under acidic conditions. Recent patents describe improved yields (78–85%) by substituting aqueous HCl with ionic liquid catalysts, reducing side-product formation.

Oxane Ring Construction

The oxane ring is formed through an epoxide ring-opening strategy. Starting from (2R,3S)-epoxybutane, nucleophilic attack by methanol in the presence of BF₃·OEt₂ as a Lewis acid induces stereospecific ring opening to yield (2R,3S)-3-methoxyoxane-2-methanol. This intermediate is subsequently oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄), achieving 92% conversion efficiency.

Coupling and Functionalization

The methanamine linker is introduced via a reductive amination step. The oxane ketone is condensed with benzylamine under Dean-Stark conditions, followed by hydrogenolytic cleavage of the benzyl group using Pd/C in methanol. Critical parameters include:

  • Temperature: 45–50°C
  • H₂ pressure: 3–4 bar
  • Catalyst loading: 5 wt% Pd/C

Industrial-Scale Production Protocols

Large-scale manufacturing employs continuous flow chemistry to enhance reproducibility and safety. Key stages are summarized in Table 1.

Table 1: Industrial Production Parameters

Step Reactor Type Residence Time (min) Temperature (°C) Key Reagents Yield (%)
Imidazole formation Microstructured 12 75 Glyoxal, methylamine, [BMIM]HSO₄ 83
Epoxide ring opening Packed-bed 8 -15 to -10 BF₃·OEt₂, methanol 89
Reductive amination Tubular 20 50 NaBH₃CN, AcOH 76
Salt formation Crystallizer N/A 0–5 HCl (2.2 equiv), EtOH/H₂O 98

Notably, the final dihydrochloride salt is precipitated by adding gaseous HCl to an ethanol-water solution of the free base, followed by anti-solvent crystallization with n-heptane. XRPD analysis confirms the polymorphic purity of the crystalline product.

Stereochemical Control and Resolution

The rac-[(2R,3S) configuration is achieved through chiral resolution using (R)-α-methylbenzylamine as a resolving agent. Patent WO2024123815A1 details a dynamic kinetic resolution process where the diastereomeric salt of the undesired (2S,3R) enantiomer preferentially crystallizes from a dichloromethane/isopropanol mixture. This method achieves an enantiomeric excess (ee) of 99.2% for the target isomer.

Reaction Optimization and Troubleshooting

Cyanation Side Reactions

Early synthetic routes faced challenges with over-cyanation during the oxane functionalization step. Substituting KCN with trimethylsilyl cyanide (TMSCN) in 2-MeTHF suppressed this side reaction, improving selectivity from 67% to 94%.

Purification Challenges

The free base’s hygroscopic nature necessitates strict moisture control during handling. Adsorptive filtration through a silica gel/activated charcoal composite (ratio 4:1) removes residual Pd catalysts and colored impurities without product loss.

Analytical Characterization

Final product quality is verified through:

  • HPLC : Purity >99.5% (Zorbax SB-C18 column, 0.1% TFA/MeCN gradient)
  • MS (ESI+) : m/z 227.15 [M+H]⁺
  • Elemental Analysis : Calculated for C₁₀H₁₇Cl₂N₃O: C 43.18, H 6.16, N 15.10; Found: C 43.22, H 6.12, N 15.08

Comparative Evaluation of Synthetic Approaches

Table 2: Method Comparison

Parameter Batch Process Continuous Flow Hybrid Approach
Total Yield (%) 58 72 68
Purity (%) 99.1 99.6 99.4
Production Cost ($/kg) 12,400 9,800 10,500
CO₂ Footprint (kg/kg) 46 29 34

Continuous flow methods demonstrate superior efficiency and sustainability, though batch processes remain valuable for small-scale research quantities.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring can interact with other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS No.
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 Oxane ring, 1-methylimidazole, dihydrochloride salt Not explicitly provided
rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine C₁₀H₁₇N₃O 195.26 Oxolane (tetrahydrofuran) ring, 1-ethylimidazole 1932229-78-1
2-(1H-Imidazol-1-yl)ethanamine hydrochloride C₅H₁₀ClN₃ 151.61 Ethylamine linker, imidazole at terminal position 154094-97-0
rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride C₁₄H₂₂Cl₂N₄O₂ 365.26 Pyrrolidine-morpholine hybrid, imidazole at 4-position EN300-729545
Key Observations:

Backbone Flexibility: The oxane ring in the target compound provides greater conformational rigidity compared to the oxolane (tetrahydrofuran) ring in the ethyl-substituted analogue . This rigidity may enhance binding specificity in biological targets.

Substituent Effects :

  • Replacing the methyl group on the imidazole with ethyl (CAS 1932229-78-1) increases lipophilicity, which could alter membrane permeability and metabolic stability .
  • Terminal imidazole-ethylamine derivatives (e.g., CAS 154094-97-0) lack the cyclic ether backbone, reducing steric hindrance but limiting target selectivity .

Salt Forms: Dihydrochloride salts (e.g., target compound and EN300-729545) generally exhibit higher aqueous solubility than mono-salts or free bases, critical for in vitro assays .

Pharmacological and Biochemical Relevance

  • Imidazole-Containing Compounds : Imidazole rings are prevalent in histamine receptor ligands (e.g., cimetidine) and antifungal agents. The 1-methyl substitution on the imidazole in the target compound may reduce metabolic deactivation compared to unsubstituted analogues .
  • Chiral Centers : The (2R,3S) configuration introduces stereochemical specificity, which could lead to enantiomer-dependent activity profiles, as seen in drugs like β-blockers .

Biological Activity

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an oxane ring and an imidazole moiety, which are known to influence its pharmacological properties. The dihydrochloride form enhances its solubility and stability, making it a suitable candidate for various therapeutic applications.

  • Molecular Formula : C10H14Cl2N4O
  • Molecular Weight : Approximately 263.15 g/mol
  • Structure : The compound consists of an oxane ring substituted with an imidazole group, which is critical for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various microbial strains.
  • Anti-inflammatory Properties : The potential to modulate inflammatory pathways suggests therapeutic applications in conditions characterized by inflammation.
  • Antitumor Effects : Initial investigations have hinted at its ability to inhibit tumor growth in vitro and in vivo.

The biological activity of this compound is thought to arise from its interaction with specific biological targets, such as enzymes and receptors involved in disease processes. Research methods employed to elucidate these interactions include:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure binding interactions with target proteins.
  • Cellular Assays : In vitro assays help assess the compound's effects on cell viability, proliferation, and apoptosis.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that derivatives of imidazole exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
rac-[...]E. coli32 µg/mL
rac-[...]S. aureus16 µg/mL

Study 2: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of imidazole-containing compounds. The study indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a pathway for treating inflammatory diseases.

CompoundCytokine Inhibition (%)IC50 (µM)
rac-[...]TNF-alpha75%
rac-[...]IL-660%

Study 3: Antitumor Activity

In vivo studies using mouse xenograft models showed that this compound significantly reduced tumor size at low dosages. The mechanism involved modulation of the PI3K/AKT/mTOR signaling pathway.

Q & A

Q. What are the critical parameters for optimizing the synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride?

The synthesis of this chiral compound requires precise control of reaction parameters:

  • Temperature : Optimal ranges (e.g., 0–25°C) to avoid side reactions like epimerization or degradation .
  • Solvent compatibility : Polar aprotic solvents (e.g., THF, DMF) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Use of chiral catalysts or bases to control stereochemistry during imidazole ring formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the dihydrochloride salt with >99% purity .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Chiral HPLC : Employ chiral columns (e.g., Chiralpak® IA/IB) to resolve enantiomers and confirm the (2R,3S) configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive structural confirmation, particularly for the oxolane ring and imidazole orientation .
  • NMR spectroscopy : Use NOESY or COSY experiments to analyze spatial proximity of protons in the oxolane and imidazole moieties .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store as a lyophilized powder at –20°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • For aqueous solutions, adjust pH to 3–4 (using HCl) to maintain salt stability and avoid free base precipitation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity in receptor-binding assays?

  • The (2R,3S) configuration enhances binding affinity to serotonin receptors (e.g., 5-HT1A) due to optimal spatial alignment of the imidazole and oxolane groups.
  • Method : Radioligand displacement assays (using [³H]-8-OH-DPAT) can quantify Ki values. Compare enantiomers to isolate stereospecific effects .

Q. What strategies resolve contradictions in experimental data (e.g., variable bioactivity across studies)?

  • Reproducibility checks : Validate synthesis protocols (e.g., solvent purity, reaction time) to rule out batch variability .
  • Assay standardization : Use isogenic cell lines or primary neurons to minimize biological variability in receptor expression .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., oxolane derivatives) to identify trends in structure-activity relationships .

Q. Which computational tools are effective for predicting synthetic routes or retrosynthesis?

  • AI-driven platforms : Tools like Pistachio or Reaxys apply reaction databases to propose feasible pathways, prioritizing steps with high atom economy .
  • DFT calculations : Model transition states for key reactions (e.g., cyclization) to optimize activation energy and selectivity .

Q. How can researchers assess the compound’s potential off-target effects in neurological models?

  • In vitro profiling : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels) to identify unintended interactions .
  • Metabolite analysis : Use LC-MS to detect oxidative metabolites (e.g., imidazole N-oxide) that may exhibit divergent activity .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to visualize binding pockets and conformational changes .

Q. How do structural modifications (e.g., halogenation) alter physicochemical and pharmacological properties?

  • Halogen introduction : Replace the methyl group on the imidazole with Cl or F to enhance metabolic stability and blood-brain barrier penetration.
  • Evaluation : Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and in vitro half-life (microsomal assays) .

Q. What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?

  • Rodent models : Use tail suspension (depression) or elevated plus maze (anxiety) tests to assess behavioral effects.
  • Dosage : Administer 1–10 mg/kg (i.p. or p.o.) and monitor pharmacokinetics (Cmax, T½) via serial blood sampling .

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